1-N',2-N'-bis(1-phenylpropan-2-yl)ethanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N’,2-N’-bis(1-phenylpropan-2-yl)ethanedihydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two phenylpropan-2-yl groups attached to an ethanedihydrazide backbone. Its molecular formula is C20H28N4O2, and it has a molecular weight of approximately 356.47 g/mol .
Vorbereitungsmethoden
The synthesis of 1-N’,2-N’-bis(1-phenylpropan-2-yl)ethanedihydrazide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-phenylpropan-2-yl hydrazine, which is then reacted with ethanedihydrazide.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-N’,2-N’-bis(1-phenylpropan-2-yl)ethanedihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-N’,2-N’-bis(1-phenylpropan-2-yl)ethanedihydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases and conditions.
Wirkmechanismus
The mechanism of action of 1-N’,2-N’-bis(1-phenylpropan-2-yl)ethanedihydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .
Vergleich Mit ähnlichen Verbindungen
1-N’,2-N’-bis(1-phenylpropan-2-yl)ethanedihydrazide can be compared with other similar compounds, such as:
2-N’-(1-phenylpropan-2-yl)ethanedihydrazide: This compound has a similar structure but with only one phenylpropan-2-yl group attached to the ethanedihydrazide backbone.
1-phenylpropan-2-amine: This compound is a primary amine with a phenylpropan-2-yl group, differing in its functional groups and reactivity.
The uniqueness of 1-N’,2-N’-bis(1-phenylpropan-2-yl)ethanedihydrazide lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
99998-68-2 |
---|---|
Molekularformel |
C20H26N4O2 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
1-N',2-N'-bis(1-phenylpropan-2-yl)ethanedihydrazide |
InChI |
InChI=1S/C20H26N4O2/c1-15(13-17-9-5-3-6-10-17)21-23-19(25)20(26)24-22-16(2)14-18-11-7-4-8-12-18/h3-12,15-16,21-22H,13-14H2,1-2H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
SCVRDZXGXDYFOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1)NNC(=O)C(=O)NNC(C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.